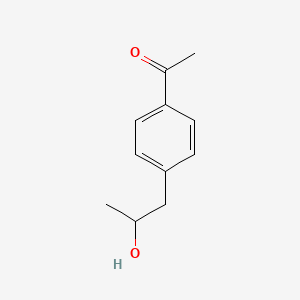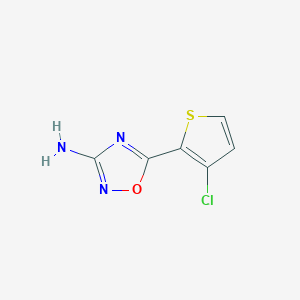
3-(3-Pyridinyl)-2-propynal
Descripción general
Descripción
3-(3-Pyridinyl)-2-propynal is an organic compound characterized by the presence of both pyridine and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: 3-(3-Pyridinyl)propionic acid.
Reduction: 3-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
- 3-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
Comparison: 3-(3-Pyridinyl)-2-propynal is unique due to the presence of both an aldehyde and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups .
Propiedades
Fórmula molecular |
C8H5NO |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3-pyridin-3-ylprop-2-ynal |
InChI |
InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H |
Clave InChI |
LRWHPNRJCDEOMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#CC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methoxymethyl-7-methyl-benzo[b]thiophene](/img/structure/B8552101.png)
![2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)
